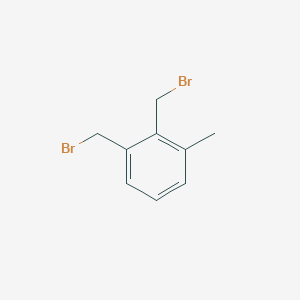

2,3-Bis(bromomethyl)toluene

Description

Significance of Aryl-Bis(halomethyl) Compounds as Key Synthetic Intermediates

Aryl-bis(halomethyl) compounds, such as 2,3-bis(bromomethyl)toluene, are distinguished by the presence of two halomethyl (-CH₂X, where X is a halogen) groups attached to an aromatic ring. These benzylic halide moieties are highly susceptible to nucleophilic substitution reactions, making them potent alkylating agents. This reactivity allows for the facile introduction of the aryl backbone into a diverse range of molecular architectures.

The strategic placement of the two reactive sites on the aromatic ring enables their participation in cyclization reactions to form fused ring systems or macrocycles. This capability is of paramount importance in the construction of polycyclic aromatic hydrocarbons (PAHs), cyclophanes, and other structurally complex molecules. Furthermore, these compounds serve as crucial monomers in polymerization reactions, leading to the formation of functional polymers with tailored electronic and physical properties. Their ability to react with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, underscores their broad utility as foundational building blocks in organic synthesis.

The general synthetic route to aryl-bis(halomethyl) compounds often involves the radical halogenation of the corresponding dimethylarene. A common and effective method is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or benzene (B151609). google.comsci-hub.se Photochemical initiation is also a viable method for this transformation. google.com

Historical Development and Evolution of Research on this compound and Related Structures

The exploration of aryl-bis(halomethyl) compounds dates back to the mid-20th century, with early research focusing on their fundamental reactivity and the synthesis of related derivatives. For instance, literature from the 1950s describes the synthesis of various bis(bromomethyl) compounds. niscpr.res.in These initial studies laid the groundwork for understanding the reaction mechanisms and synthetic potential of this class of molecules.

The synthesis of bis(bromomethyl) aromatic hydrocarbons via the reaction of dimethyl aromatic hydrocarbons with N-bromosuccinimide in the presence of a radical initiator was a significant development. rsc.org Early methods often contended with issues of selectivity, leading to mixtures of mono-brominated, di-brominated, and sometimes nuclear-brominated products. rsc.org

Over the decades, advancements in synthetic methodologies have led to more controlled and higher-yielding preparations of specific isomers, including those with ortho-disposed bromomethyl groups. The development of photochemical methods and the optimization of radical bromination conditions have been crucial in this regard. rsc.org The ability to selectively synthesize isomers like this compound has been pivotal for their application in more advanced and targeted synthetic strategies, moving from general reactivity studies to the creation of highly complex and functional molecules.

Scope and Research Trajectories within Modern Organic Synthesis and Materials Science

In modern organic synthesis, this compound and its analogs are key players in the construction of intricate molecular frameworks. Their utility in forming new rings through cyclocondensation reactions is a major focus. For example, they are employed in the synthesis of substituted naphthalenes and other polycyclic aromatic systems through reactions with dicarbonyl compounds or other suitable precursors. scielo.br These PAHs are of interest for their electronic properties and potential applications in organic electronics.

The field of materials science has also seen a surge in the use of this compound as a monomer or cross-linking agent for the synthesis of novel polymers. On-surface polymerization of molecules like 2,3-bis(bromomethyl)naphthalene (B3052160), a closely related derivative, has been explored as a route to conjugated polymers such as poly(o-naphthylene vinylene). mpg.de These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Furthermore, the two reactive bromomethyl groups can be functionalized to create bidentate ligands for coordination chemistry. These ligands can then be used to synthesize metal complexes that act as catalysts for various organic transformations, including polymerization reactions. The ability to fine-tune the structure of the resulting polymers and materials by starting with a specific, highly functionalized monomer like this compound highlights its importance in the ongoing development of advanced materials.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀Br₂ |

| Molecular Weight | 277.98 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data

The following table provides expected spectroscopic data for this compound, based on data for closely related compounds.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm) |

| Aromatic Protons | 7.2-7.5 (m, 3H) |

| Bromomethyl Protons | ~4.6 (s, 4H) |

| Methyl Protons | ~2.4 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm) |

| Aromatic C (quaternary) | ~138, ~136 |

| Aromatic CH | ~130, ~129, ~127 |

| Bromomethyl C | ~30-33 |

| Methyl C | ~19 |

Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1,2-bis(bromomethyl)-3-methylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

MTRKIJFSEQRYBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)CBr |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2,3 Bis Bromomethyl Toluene

Established Synthetic Pathways and Reaction Conditions

Traditional methods for the synthesis of 2,3-bis(bromomethyl)toluene primarily rely on the bromination of 2,3-dimethyltoluene (o-xylene) or its derivatives. These pathways include radical bromination, electrophilic aromatic substitution, and stepwise bromination strategies, each with its own set of reaction conditions and challenges.

Radical Bromination of Alkyltoluenes: Optimization and Selectivity Control

Radical bromination of the methyl groups of 2,3-dimethyltoluene is a common approach to synthesize this compound. This method typically employs a radical initiator and a brominating agent such as N-bromosuccinimide (NBS). The reaction proceeds via a free radical chain mechanism.

The optimization of this reaction is crucial to maximize the yield of the desired dibrominated product while minimizing the formation of mono-brominated and other by-products. core.ac.uk Key parameters that can be controlled to enhance selectivity include the stoichiometry of the reactants, temperature, and the choice of solvent. For instance, using a 2:1 molar ratio of NBS to the starting alkyltoluene can favor dibromination. The reaction temperature is also a critical factor, with a balance needed to ensure a reasonable reaction rate without promoting undesirable side reactions.

Table 1: Reaction Conditions for Radical Bromination

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of bromine radicals. |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or UV light | Initiates the radical chain reaction. |

| Solvent | Carbon tetrachloride, Chlorobenzene | Provides a suitable reaction medium. beilstein-journals.org |

| Temperature | Varies, often elevated | To facilitate the reaction. |

Controlling the reaction to achieve high selectivity for the desired this compound can be challenging due to the potential for over-bromination or bromination at other positions on the aromatic ring. core.ac.uk

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) presents an alternative pathway, although it is generally less direct for the synthesis of this compound from 2,3-dimethyltoluene. This method involves the substitution of atoms on the aromatic ring itself rather than the methyl groups. libretexts.org The mechanism involves an electrophile attacking the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. gla.ac.uk

In the context of synthesizing brominated toluene (B28343) derivatives, EAS is more commonly used to introduce bromine atoms onto the aromatic ring. For the specific synthesis of this compound, a multi-step process would be required, where the methyl groups are first converted to bromomethyl groups, followed by any desired ring bromination, or vice-versa. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed to polarize the bromine molecule, making it a stronger electrophile.

Stepwise Bromination Strategies

To achieve greater control over the regioselectivity of bromination, a stepwise strategy can be employed. This involves a multi-step synthesis where the bromination of the methyl groups and the aromatic ring are carried out in separate, distinct steps. For example, one could first perform a radical bromination to introduce the bromomethyl groups and then, in a subsequent step, carry out an electrophilic aromatic substitution to add bromine to the ring, or the reverse.

This approach allows for the purification of intermediates at each stage, potentially leading to a purer final product. The conditions for each step would be chosen to favor the desired type of bromination. For instance, radical bromination would be carried out under UV irradiation or with a chemical initiator, while electrophilic aromatic substitution would be performed in the presence of a Lewis acid catalyst. While potentially more time-consuming, this stepwise approach offers a higher degree of control over the final product's structure.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of novel approaches for the preparation of this compound that aim to improve yields, reduce waste, and utilize less hazardous reagents.

Continuous Flow Processes for Enhanced Efficiency and Yield

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering several advantages over traditional batch processes. acs.org In a continuous flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. core.ac.uk This enhanced control can lead to improved yields, higher selectivity, and increased safety, particularly for highly exothermic reactions. acs.org

For the synthesis of brominated aromatic compounds, continuous flow processes have been shown to be highly effective. core.ac.uk The ability to rapidly heat and cool the reaction mixture allows for better management of the reaction, minimizing the formation of unwanted by-products. acs.org Research has demonstrated that the use of microreactors can significantly reduce reaction times and improve yields for bromination reactions. One study reported achieving 100% conversion with 95% selectivity for a desired brominated product in a matter of minutes using a continuous flow setup. core.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Often long (hours) acs.org | Short (minutes) core.ac.ukacs.org |

| Yield | Can be variable acs.org | Often higher and more consistent core.ac.ukacs.org |

| Selectivity | Can be difficult to control core.ac.uk | More precise control, leading to higher selectivity core.ac.uk |

| Scalability | Can be challenging | Generally more straightforward acs.org |

Photochemical and Catalytic Methods

Photochemical methods, which utilize light to initiate chemical reactions, offer a green alternative for the synthesis of this compound. google.com Photobromination, for example, can be carried out by irradiating a solution of the starting material and a brominating agent with light of a specific wavelength. google.comscirp.org This method can be highly selective for the bromination of benzylic positions, such as the methyl groups of 2,3-dimethyltoluene. beilstein-journals.org The use of light as a reagent avoids the need for chemical initiators, which can be a source of impurities. beilstein-journals.org A Japanese patent describes a method for producing bis(bromomethyl) aromatic hydrocarbons by reacting dimethyl aromatic hydrocarbons with N-bromosuccinimide under light irradiation in an organic solvent, claiming high yields and reduced by-product formation. google.com

Catalytic methods also play a significant role in the development of greener synthetic routes. The use of catalysts can increase reaction rates, improve selectivity, and reduce the amount of waste generated. For electrophilic aromatic bromination, Lewis acid catalysts like iron(III) bromide or aluminum bromide are commonly used. In the context of green chemistry, there is ongoing research into developing more environmentally benign and recyclable catalysts. Furthermore, electrochemical methods have been explored for the side-chain bromination of alkyl aromatic compounds, offering a simple and efficient alternative to traditional methods that often require harsh conditions. cecri.res.in

Sustainable Reagent and Solvent Selection

The synthesis of this compound, traditionally reliant on reagents like liquid bromine and solvents such as carbon tetrachloride, is undergoing a shift towards more sustainable practices. This move is driven by the principles of green chemistry, which aim to reduce the use and generation of hazardous substances. nih.gov

Sustainable Reagents: Modern synthetic strategies focus on replacing hazardous brominating agents. Liquid bromine is corrosive, difficult to handle, and substitution reactions using it have only 50% bromine atom efficiency. ias.ac.inresearchgate.net Safer and more efficient alternatives are being explored:

Peroxide-Bromide Systems: A greener approach involves the in situ generation of bromine from a bromide source, such as hydrogen bromide (HBr) or sodium bromide (NaBr), using an oxidizing agent like hydrogen peroxide (H₂O₂). nih.govbeilstein-journals.org This method is advantageous as the primary byproduct is water, and it allows for high atom economy. The reaction can be modulated by light to selectively trigger side-chain bromination over aromatic ring bromination. nih.govbeilstein-journals.org

Aqueous Brominating Systems: An aqueous CaBr₂-Br₂ system has been developed as an efficient and recyclable brominating reagent that operates at room temperature without metal catalysts. researchgate.net This system demonstrates high reactivity and allows for easy product isolation, often without the need for organic solvents. researchgate.net

Bromide-Bromate Reagents: A versatile and eco-friendly brominating agent can be prepared from the alkaline intermediate of the conventional bromine recovery process, using a 2:1 bromide:bromate mixture. ias.ac.inresearchgate.netscilit.netrsc.org This reagent is acidified in situ to generate hypobromous acid (HOBr) as the reactive species for bromination under ambient conditions. researchgate.netscilit.netrsc.org

N-Bromosuccinimide (NBS): While the preparation of NBS itself involves liquid bromine, it is considered a safer and more selective reagent for benzylic brominations, which is the key transformation in synthesizing this compound from 2,3-dimethyltoluene. ias.ac.inbeilstein-journals.org Its use can minimize the formation of ring-brominated byproducts. beilstein-journals.org

Sustainable Solvents: Solvent selection is critical to the environmental impact of a chemical process, as solvents constitute the majority of mass in a typical reaction. nih.govacs.org The search for greener solvents has identified several alternatives to traditionally used chlorinated hydrocarbons and volatile organic compounds. acs.orgtext2fa.ir

Water: When feasible, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Biphasic systems, such as a toluene-water system for photochemical bromination, can be employed, simplifying the process by minimizing exposure to toxic reagents and often allowing the product to be used without extensive purification. scirp.orgscirp.org

Bio-based Solvents: Solvents derived from renewable biomass are gaining traction. nih.govtext2fa.ir An example is Cyrene (dihydrolevoglucosenone), which is produced from cellulose (B213188) in two steps and is biodegradable and non-toxic, positioning it as a viable substitute for some polar aprotic solvents. rsc.org

Supercritical Fluids: Supercritical fluids, such as carbon dioxide (scCO₂), offer another green alternative, as they can be easily removed from the product mixture by depressurization, eliminating the energy-intensive distillation step. nih.gov

The following table summarizes sustainable reagent and solvent choices for the synthesis of bromomethylated aromatic compounds.

| Category | Example | Rationale for Sustainability | Relevant Findings |

| Reagents | H₂O₂/HBr or NaBr | High atom economy; byproduct is water; in situ generation avoids handling of Br₂. nih.govbeilstein-journals.org | Can be modulated with light to achieve high selectivity for benzylic bromination. nih.govbeilstein-journals.org |

| Aqueous CaBr₂-Br₂ | Recyclable; operates at room temperature; avoids metal catalysts and organic solvents for reaction/isolation. researchgate.net | Achieves high yields (92-98%) and purity (>99%) for various aromatic compounds. researchgate.net | |

| Bromide/Bromate Mixture | Utilizes industrial byproducts; avoids liquid bromine; high bromine atom efficiency. ias.ac.inresearchgate.netscilit.net | Effective for brominating a range of aromatic substrates under ambient conditions without a catalyst. researchgate.netscilit.netrsc.org | |

| Solvents | Water | Non-toxic, non-flammable, abundant, and economical. nih.gov | Used in biphasic systems to simplify workup and reduce hazard. scirp.orgscirp.org |

| Cyrene | Derived from renewable biomass; biodegradable; non-toxic. rsc.org | A plausible substitute for toxic organic solvents like N,N-dimethylformamide (DMF). rsc.org |

Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of sufficient purity for subsequent research applications. The choice of technique depends on the scale of the reaction and the nature of the impurities present.

Initial Workup: Following the reaction, a standard workup procedure is typically employed. This often involves neutralizing the acidic reaction mixture, for instance with an aqueous solution of sodium bicarbonate. nih.govbeilstein-journals.org The organic product is then extracted into a suitable solvent like dichloromethane (B109758) or diethyl ether. researchgate.netnih.gov The combined organic layers are subsequently washed with water and brine, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and concentrated under reduced pressure to yield the crude product. scielo.brnih.govrsc.org

Purification Methods: The crude product, which may contain unreacted starting materials, mono-brominated intermediates, and other byproducts, requires further purification.

Crystallization: This is a common and effective method for purifying solid compounds. The crude this compound can be recrystallized from an appropriate solvent or solvent mixture. Solvents such as diethyl ether, toluene, and petroleum ether have been successfully used for the crystallization of related bis(bromomethyl)benzene isomers. nih.govbeilstein-journals.orgscielo.br The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor.

Column Chromatography: For separating mixtures that are difficult to resolve by crystallization, column chromatography is a powerful technique. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.goviucr.orgnih.gov A solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane, is passed through the column. nih.govrsc.org The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as distinct fractions.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on an analytical or semi-preparative scale, HPLC is utilized. Preparative HPLC can be employed to isolate the target compound from closely related impurities.

The following table outlines common purification techniques used for bromomethylated aromatic compounds.

| Technique | Description | Typical Solvents/Stationary Phase | Applicability |

| Crystallization | Separation of a solid from a solution based on differences in solubility between the compound and impurities. | Toluene, Diethyl Ether, Petroleum Ether, Hexane, Ethanol. nih.govbeilstein-journals.orgscielo.br | Purification of the final solid product on both lab and larger scales. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. nih.govrsc.orgiucr.org | Stationary Phase: Silica Gel. nih.govnih.gov Eluent: Hexane/Ethyl Acetate, Dichloromethane. nih.govrsc.org | Separation of complex mixtures containing byproducts of similar polarity. |

| Extraction | Separation of a substance from a mixture by dissolving it in a suitable solvent. researchgate.netnih.gov | Dichloromethane, Diethyl Ether, Chloroform. researchgate.netnih.govscielo.br | Initial product isolation from the reaction mixture and removal of water-soluble impurities. |

Control of By-Product Formation and Reaction Selectivity

A primary challenge in the synthesis of this compound is achieving high selectivity and minimizing the formation of undesirable byproducts. The main side reactions include incomplete bromination, over-bromination, and bromination on the aromatic ring.

Key By-products: The radical bromination of 2,3-dimethyltoluene can lead to a mixture of products:

2-(Bromomethyl)-3-methyltoluene: The mono-brominated product resulting from incomplete reaction. core.ac.uk

Ring-brominated species: Electrophilic aromatic substitution can occur, leading to bromine atoms being added directly to the benzene ring. beilstein-journals.org

Over-brominated products: Further reaction can lead to the formation of compounds like 2,3-bis(dibromomethyl)toluene or tribrominated species. google.com

Strategies for Controlling Selectivity:

Reaction Conditions: Precise control over reaction parameters is crucial.

Temperature: Maintaining an optimal temperature can balance the reaction rate with selectivity. For instance, in radical brominations using N-bromosuccinimide (NBS), temperatures are often controlled to prevent competing reactions.

Stoichiometry: Using a carefully controlled molar ratio of the brominating agent to the starting material (2,3-dimethyltoluene) is essential to favor the desired bis-bromination while minimizing the formation of mono- and tris-brominated products.

Choice of Reagents: The nature of the brominating agent and initiator significantly influences the reaction's outcome.

N-Bromosuccinimide (NBS): NBS is a highly selective reagent for benzylic bromination over aromatic ring bromination, especially when used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. ias.ac.inbeilstein-journals.org

Light-induced Bromination: The use of light can selectively promote the radical mechanism required for benzylic (side-chain) bromination, while reactions in the dark tend to favor electrophilic aromatic (ring) substitution. nih.govbeilstein-journals.org This provides a powerful "switch" to control regioselectivity. The free-radical bromination is generally more selective than chlorination. masterorganicchemistry.com

Process Technology: Advanced reactor technology can offer superior control.

Continuous Flow Systems: Microreactors and other continuous flow systems provide excellent control over parameters like temperature, residence time, and mixing. core.ac.uk This enhanced control can significantly improve selectivity and yield. For the synthesis of a related isomer, 3,5-bis(bromomethyl)toluene, a continuous flow process achieved 95% selectivity, minimizing the formation of mono- and tri-brominated byproducts. core.ac.uk

The following table details common byproducts and methods to control their formation.

| By-product Type | Example | Method of Control | Rationale |

| Incomplete Bromination | 2-(Bromomethyl)-3-methyltoluene | Control stoichiometry (use of sufficient brominating agent); optimize reaction time and temperature. core.ac.uk | Ensures the reaction proceeds to completion, converting the mono-substituted intermediate to the desired di-substituted product. |

| Ring Bromination | e.g., 4-Bromo-2,3-bis(bromomethyl)toluene | Use of selective radical brominating agents (e.g., NBS); photochemical initiation (light). nih.govbeilstein-journals.org | Radical conditions favor substitution on the benzylic methyl groups, while electrophilic conditions (dark, Lewis acids) favor substitution on the aromatic ring. nih.govbeilstein-journals.org |

| Over-bromination | 2,3-Bis(dibromomethyl)toluene | Precise stoichiometric control of the brominating agent; control of reaction time. google.com | Prevents further bromination of the desired product once it is formed. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,3 Bis Bromomethyl Toluene

Nucleophilic Substitution Reactions and Kinetic Considerations

The fundamental reaction mechanism for the substitution of the bromine atoms in 2,3-bis(bromomethyl)toluene is the nucleophilic substitution (S_N) reaction. Given the primary nature of the benzylic carbons, the S_N2 mechanism is generally favored, involving a backside attack by the nucleophile. However, under conditions that favor carbocation formation, an S_N1 pathway can also contribute. The kinetics of these reactions are influenced by the concentration and strength of the nucleophile, the solvent, and the reaction temperature. The sequential substitution of the two bromo groups can be controlled to yield either mono- or di-substituted products.

This compound readily reacts with a variety of nitrogen-based nucleophiles. Primary and secondary amines, as well as heterocyclic compounds like azoles, can displace the bromide ions to form new carbon-nitrogen bonds.

These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction of its close structural analog, α,α'-dibromo-o-xylene (1,2-bis(bromomethyl)benzene), with primary amines in the presence of a base like sodium hydroxide (B78521) leads to the formation of N-substituted isoindolines. unipi.it This intramolecular cyclization is highly efficient due to the formation of a stable five-membered ring.

Similarly, reaction with sulfonamides, such as p-toluenesulfonamide, in the presence of a strong base like sodium hydride in dimethylformamide (DMF), yields the corresponding N-sulfonylated isoindoline. mdpi.com The reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) with potassium phthalimide (B116566) demonstrates the effective substitution of benzylic bromides by the phthalimide anion, a common strategy for synthesizing primary amines via the Gabriel synthesis. iucr.orgqucosa.denih.gov

Azoles are also effective nucleophiles. The reaction of 2-bromo-1,3-bis(bromomethyl)benzene (B1268538) with azoles like 1H-indazole or 3,5-dimethylpyrazole (B48361) in the presence of a base results in the formation of the corresponding bis(azolylmethyl)benzene derivatives. nih.govpsu.edu Phase-transfer catalysis is sometimes employed to facilitate the reaction between the organic-soluble substrate and the often water-soluble azole salt. publish.csiro.au

Table 1: Reactions of Bis(bromomethyl)arenes with Nitrogen Nucleophiles

| Nucleophile | Reagent System | Product Type | Reference |

| Primary Amine | NaOH / Dioxane | N-Substituted Isoindoline | unipi.it |

| p-Toluenesulfonamide | NaH / DMF | N-Sulfonylated Isoindoline | mdpi.com |

| Potassium Phthalimide | DMF / Dioxane | N-Phthalimidomethyl Derivative | iucr.orgpsu.edu |

| 1H-Indazole | Et3N / Toluene (B28343) | Bis(indazolylmethyl)benzene | nih.govpsu.edu |

| 1,2,3-Triazole | KOH / TBAB / Toluene | Bis(triazolylmethyl)benzene | |

| Imidazole | NaOAc / THF | Bis(imidazolylmethyl)quinoxaline* | open.ac.uk |

| Reaction with 2,3-bis(bromomethyl)quinoxaline (B1328767), a related substrate. |

Oxygen-containing nucleophiles, such as alcohols and hydroxide ions, react with this compound to form ethers and diols, respectively. The reaction with an alcohol (alkoxide) proceeds via a Williamson ether synthesis-type mechanism to yield a bis(alkoxymethyl)toluene.

The hydrolysis of both bromomethyl groups to form the corresponding diol, toluene-2,3-dimethanol, can be achieved by reaction with hydroxide sources like aqueous sodium hydroxide. These diols are valuable intermediates for further synthetic transformations. google.com Conversely, benzylic diols can be converted back to the corresponding bromides by treatment with hydrobromic acid, highlighting the reversible nature of this functional group interconversion under specific conditions. tandfonline.com

Table 2: Reactions with Oxygen Nucleophiles

| Nucleophile | Product Type | Notes |

| Alcohols/Alkoxides | Bis(alkoxymethyl)toluene (Ethers) | Standard Williamson ether synthesis conditions. |

| Hydroxide (e.g., aq. NaOH) | Toluene-2,3-dimethanol (Diol) | Standard hydrolysis conditions. |

Sulfur nucleophiles are generally more potent than their oxygen counterparts and react readily with benzylic bromides. Thiols (R-SH) react with this compound in the presence of a base to form stable thioethers, resulting in 2,3-bis(organosulfanylmethyl)toluene.

A particularly useful reaction is the intramolecular cyclization with a sulfide (B99878) source, such as sodium sulfide (Na₂S), to produce sulfur-containing heterocycles. For example, the reaction of the related 2,3-bis(bromomethyl)anisole with sodium sulfide yields 4-methoxyisothianaphthene. open.ac.uk This indicates that this compound would similarly cyclize to form 4-methylisothianaphthene. Another common sulfur nucleophile is thiourea, which can react to form isothiuronium (B1672626) salts. These salts can then be hydrolyzed to generate the corresponding dithiols or used in the synthesis of other sulfur heterocycles. publish.csiro.auresearchgate.net

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent System | Product Type | Reference |

| Thiols (R-SH) | Base | Bis(organosulfanylmethyl)toluene | semanticscholar.org |

| Sodium Sulfide (Na₂S) | DMF | 4-Methylisothianaphthene | open.ac.ukrsc.org |

| Thiourea | Ethanol | Isothiuronium Salt | publish.csiro.au |

| 4-Amino-1,2,4-triazole-3-thione | KOH / Ethanol | Bis(triazolyl-sulfanylmethyl)quinoxaline* | researchgate.net |

| Reaction with 2,3-bis(bromomethyl)quinoxaline. |

Cyclization Reactions and Ring Formation Pathways

The ortho arrangement of the two bromomethyl groups in this compound makes it an ideal precursor for the synthesis of fused ring systems through intramolecular cyclization or for acting as a rigid linker in the formation of larger macrocyclic structures.

Intramolecular cyclization reactions involving this compound are a powerful method for constructing five-membered heterocyclic rings fused to the toluene core. This is achieved by reacting the compound with a nucleophile capable of forming two bonds.

As mentioned previously, reaction with primary amines is a classic route to N-substituted 4-methylisoindolines (2,3-dihydro-1H-4-methyl-isoindoles). unipi.itnih.gov Similarly, reaction with sodium sulfide (Na₂S) or hydrazine (B178648) (N₂H₄) would lead to the formation of 4-methylisothianaphthene (1,3-dihydro-4-methyl-benzo[c]thiophene) and 5-methyl-2,3-dihydro-1H-1,3-diazepine, respectively. These reactions capitalize on the formation of a thermodynamically stable five-membered ring through two sequential intramolecular S_N2 reactions. The synthesis of 4-methoxyisothianaphthene from 2,3-bis(bromomethyl)anisole provides a direct precedent for this type of transformation. open.ac.uk

This compound serves as a valuable C₂-symmetric, rigid building block in supramolecular chemistry and macrocycle synthesis. mdpi.comacs.org By reacting it with difunctional nucleophiles under high-dilution conditions, which favor intramolecular cyclization of a larger assembly over intermolecular polymerization, a wide variety of macrocycles can be formed.

For instance, condensation with diamines can produce tetraaza-macrocycles, while reaction with dithiols can yield macrocyclic polythioethers. mdpi.comunive.it The geometry of the 2,3-disubstituted toluene unit imparts a specific conformational constraint on the resulting macrocycle. The related compound 2,3-bis(bromomethyl)quinoxaline is frequently used in this manner, reacting with bis-imidazole linkers to create complex tetra-imidazolium salt macrocycles capable of anion recognition. acs.orgunive.it These reactions demonstrate the utility of ortho-bis(bromomethyl) aromatic systems in constructing complex host-guest systems and other supramolecular architectures.

Metal-Mediated and Organometallic Transformations

The presence of two benzylic bromide functionalities makes this compound an excellent substrate for a range of metal-mediated transformations. These reactions are pivotal for constructing larger molecular frameworks through the formation of new carbon-carbon bonds or by creating organometallic species that serve as catalysts or intermediates.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Stille, Dehalogenative Coupling)

The bromomethyl groups of this compound and its analogs are highly susceptible to palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with a boronic acid. Analogs like 1-bromo-4-(chloromethyl)benzene undergo highly selective Suzuki-Miyaura coupling. nih.gov For instance, the C(sp²)-Br bond can be selectively coupled with various arylboronic acids using a Pd(OAc)₂/PCy₃·HBF₄ catalytic system, leaving the C(sp³)-Cl bond intact. nih.gov This selectivity highlights the difference in reactivity between aryl and benzyl (B1604629) halides. nih.gov In the case of this compound, both reactive sites are benzylic C(sp³)-Br bonds. The reaction of these sites with arylboronic acids would lead to the formation of diaryl-substituted xylenes (B1142099). The choice of palladium catalyst, ligand, and base is crucial for optimizing yield and preventing side reactions.

Stille Coupling: The Stille reaction couples organohalides with organotin compounds. rsc.orgmdpi.com It is known for its mild reaction conditions and high yields. mdpi.com The general procedure involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in a solvent like toluene at elevated temperatures. rsc.org For a substrate like this compound, a stepwise or double Stille coupling could be envisioned with an organostannane, enabling the introduction of various organic moieties, such as alkyl, vinyl, or aryl groups.

Dehalogenative Coupling: This type of coupling involves the formation of a C-C bond via the reductive coupling of two organic halides. On-surface dehalogenative homocoupling of benzylic bromides has been explored as a route to create novel molecular nanostructures. researchgate.net For example, the on-surface reaction of bis-bromomethyl naphthalene (B1677914) on a gold surface (Au(111)) can lead to the formation of a poly(o-naphthylene vinylidene). researchgate.net By analogy, the dehalogenative coupling of this compound could potentially be used to synthesize polymers or cyclic structures, depending on whether the coupling is intermolecular or intramolecular.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with Analogous Compounds

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-bromo-4-(chloromethyl)benzene | p-tolylboronic acid | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃∙HBF₄ | Selective C(sp²)-C coupling | 95% | nih.gov |

| 1-bromo-3-(chloromethyl)benzene | Phenylboronic acid | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃∙HBF₄ | Selective C(sp²)-C coupling | 95% | nih.gov |

| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstanne | Pd₂(dba)₃, P(o-tol)₃ | Stille Coupling Product | ~95% | rsc.org |

Formation of Organometallic Precursors

The reactive C-Br bonds in bis(bromomethyl)arenes allow them to act as excellent starting materials for the synthesis of ligands and organometallic complexes. scielo.bracs.orguu.nl These precursors are often used to generate catalysts for various chemical transformations, including polymerization and cross-coupling reactions. scielo.br

The reaction of 2-bromo-1,3-bis(bromomethyl)benzene with nucleophilic reagents like 3,5-dimethylpyrazole or 1H-indazole yields tridentate ligands. scielo.brresearchgate.net These ligands can then react with metal sources, such as [Ni(cod)₂], through oxidative addition to form stable pincer complexes. scielo.brresearchgate.net Similarly, chiral phosphine-borane adducts can be synthesized by reacting 1,3-bis(bromomethyl)-2-bromobenzene with lithiated phosphine-boranes. uu.nl These adducts, after deprotection, serve as P-stereogenic PCP pincer ligands for metals like palladium and platinum. uu.nl

Another example involves the reaction of 2,3-bis(bromomethyl)-1,3-butadiene (B8637752) with sodium tetracarbonylcobaltate(I) (Na[Co(CO)₄]) to synthesize a binuclear tetramethyleneethane (TME) cobalt complex. researchgate.net These examples demonstrate a general strategy where the two bromomethyl groups undergo nucleophilic substitution to create a chelating ligand framework around a metal center.

Oxidation and Reduction Pathways

The bromomethyl groups of this compound are susceptible to both oxidation and reduction, providing pathways to other functionalized toluene derivatives.

Oxidation: The oxidation of analogous compounds like 1,3-bis(bromomethyl)-5-methylbenzene (B103589) can yield the corresponding aldehydes (3,5-bis(formyl)toluene) or, with stronger oxidizing agents or conditions, the dicarboxylic acid (3,5-bis(carboxy)toluene). This transformation allows for the conversion of the alkylating bromomethyl groups into functionalities that can participate in a different set of reactions, such as reductive amination or esterification.

Reduction: Conversely, the reduction of the bromomethyl groups replaces the bromine atoms with hydrogen. For 1,3-bis(bromomethyl)-5-methylbenzene, this reduction leads to the formation of 3,5-dimethyltoluene. Applied to this compound, this pathway would yield 2,3-dimethyltoluene. This reductive dehalogenation can be achieved using various reducing agents, including metal-based reagents or catalytic hydrogenation.

Radical Reactions and Their Role in Transformations

The benzylic C-H bonds in xylenes and the C-Br bonds in brominated xylenes are susceptible to radical reactions, often initiated by light or a radical initiator.

The formation of bis(bromomethyl)benzenes from xylenes using N-bromosuccinimide (NBS) often proceeds via a radical chain mechanism. For a substrate like this compound, the C-Br bonds can undergo homolytic cleavage to form benzylic radicals. The reduction of 1,2-bis(bromomethyl)arenes with tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been shown to form a biradical intermediate. theses.fr This biradical can then undergo intermolecular addition to olefinic substrates, leading to the formation of tetrahydroarenes. theses.fr This indicates that this compound could serve as a precursor for biradicals that can be trapped or can participate in cyclization or polymerization reactions. Laser-induced reactions of similar compounds, such as 1,8-bis(bromomethyl)naphthalene, can also induce intramolecular C-C bond formation through a radical pathway. researchgate.net

Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors arising from its substitution pattern.

Electronic Effects: The bromine atoms are electron-withdrawing, which polarizes the C-Br bond and makes the methylene (B1212753) carbon electrophilic and susceptible to nucleophilic attack. This is the basis for its utility in forming organometallic precursors and undergoing coupling reactions. The bromine atoms also activate the benzene (B151609) ring towards electrophilic substitution, although the primary reactivity is dominated by the benzylic positions.

Strategic Applications of 2,3 Bis Bromomethyl Toluene As a Versatile Synthetic Building Block in Advanced Organic Chemistry

Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused benzene (B151609) rings with applications in optoelectronic materials. chemistryviews.orgresearchgate.net The development of efficient synthetic routes to create PAHs with diverse topologies is a significant goal in materials chemistry. nih.govfigshare.com 2,3-Bis(bromomethyl)toluene serves as a key precursor for constructing highly rigid and three-dimensional PAHs, most notably derivatives of triptycene.

Triptycene is a unique, propeller-shaped aromatic hydrocarbon with a rigid framework derived from a barrelene core. nih.gov Its structure prevents efficient packing in the solid state, leading to materials with interesting physical properties. The classical synthesis of triptycene involves the Diels-Alder reaction between anthracene and an in-situ generated benzyne. wikipedia.orgencyclopedia.pub Derivatives of triptycene are widely researched for their use as molecular scaffolds in applications ranging from molecular motors to specialized ligands. wikipedia.org

The ortho-disposed bromomethyl groups of this compound allow it to act as a precursor to diene systems necessary for building the triptycene scaffold. Through a sequence of reactions, such as a Wittig reaction or Grignard addition followed by elimination, the bromomethyl groups can be converted into a diene. This diene can then participate in a [4+2] cycloaddition (Diels-Alder) reaction with a suitable dienophile, such as benzyne, to form the characteristic bridged ring system of a triptycene derivative. This strategy provides a route to functionalized triptycenes that are otherwise difficult to access.

| Precursor | Target PAH Scaffold | Key Reaction Type | Significance |

| This compound | Triptycene Derivatives | Diels-Alder Cycloaddition | Construction of rigid, 3D molecular architectures for materials science. wikipedia.orgsciepub.comnih.gov |

| Phenylene Triflate | Polybenzoacenes | Annulative Dimerization / Scholl Reaction | Atomically precise synthesis of π-conjugated molecules for optoelectronics. chemistryviews.org |

| Bromo-functionalized B1-PAHs | Donor-Acceptor Materials | Negishi Coupling | Synthesis of materials with deep LUMOs for near-infrared emitting OLEDs. ed.ac.uk |

Development of Novel Heterocyclic Systems with Research Interest

The reactivity of the two adjacent bromomethyl groups makes this compound an ideal substrate for cyclization reactions with a variety of dinucleophiles. This approach provides a straightforward entry into medium-sized (seven-membered) heterocyclic systems fused to a benzene ring. These scaffolds are of interest in medicinal chemistry and materials science due to their constrained, non-planar conformations.

The general reaction involves the double nucleophilic substitution of the two bromide atoms by a reagent containing two nucleophilic centers. This strategy allows for the creation of a diverse range of heterocyclic frameworks.

Dibenzo[c,e]thiepins: Reaction with a sulfide (B99878) source, such as sodium sulfide (Na₂S), readily forms the seven-membered thiepin ring, yielding the corresponding dibenzo[c,e]thiepin derivative.

Dibenzo[c,e]oxepins: Similarly, reaction with a dinucleophilic oxygen source, which can be generated from water under basic conditions or by using a diol, leads to the formation of the corresponding seven-membered oxepin ring system.

Dibenzo[c,e]phosphepins: The synthesis of phosphorus-containing heterocycles can be achieved by reacting this compound with primary phosphines (RPH₂) or their corresponding phosphide salts. This yields phosphepin derivatives, which can serve as ligands in coordination chemistry.

Dibenzo[c,e]diazepines: Condensation with primary diamines (H₂N-R-NH₂) provides access to fused seven-membered diazepine rings, a scaffold found in numerous biologically active compounds.

| Dinucleophile | Resulting Heterocyclic System | Class of Compound |

| Sodium Sulfide (Na₂S) | Dibenzo[c,e]thiepin | Sulfur Heterocycle |

| Dihydrogen Monoxide (H₂O) / Base | Dibenzo[c,e]oxepin | Oxygen Heterocycle |

| Primary Phosphine (B1218219) (RPH₂) | Dibenzo[c,e]phosphepin | Phosphorus Heterocycle |

| Primary Diamine (H₂N-R-NH₂) | Dibenzo[c,e]diazepine | Nitrogen Heterocycle |

Construction of Functional Organic Frameworks (e.g., COFs, MOFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Their high porosity, large surface area, and tunable structures make them promising materials for gas storage, separation, and catalysis. nih.gov The geometry of the framework is predetermined by the shape of the monomer units, often referred to as linkers. researchgate.net

While this compound is not a direct linker for common COF syntheses (which often rely on condensations of aldehydes, amines, or boronic acids), its rigid, bent structure makes it an attractive scaffold for modification into a custom linker. The two reactive bromomethyl groups can be readily converted into other functional groups suitable for COF synthesis. For example:

Conversion to a Dialdehyde: Oxidation of the corresponding dialcohol or reaction with reagents like sodium 2-nitropropanate can yield 2,3-diformyltoluene. This dialdehyde can then serve as a bent linker in condensation reactions with tri- or tetra-amines to form highly stable imine-linked COFs.

Conversion to a Dinitrile: Substitution with cyanide ions yields the corresponding dinitrile, which can be used to form other types of polymeric frameworks or be hydrolyzed to a dicarboxylic acid.

The use of a linker derived from this ortho-substituted scaffold would introduce a sharp C₂-symmetric bend in the framework structure. This controlled introduction of steric hindrance can be a powerful strategy to direct the topology of the resulting COF, potentially favoring the formation of specific pore sizes and shapes, such as the kagome (kgm) lattice, over more common structures. rsc.org

Contributions to Ligand Design for Transition Metal Complexes

Phosphine ligands are fundamentally important in homogeneous catalysis, where they are used to stabilize metal centers and modulate their reactivity and selectivity. cfmot.detcichemicals.com Bidentate phosphine ligands, which contain two phosphorus atoms connected by a carbon backbone, are particularly effective as they chelate to the metal center, forming a stable complex. sigmaaldrich.com The geometry of this chelate ring, particularly the P-M-P "bite angle," is a critical parameter for catalytic performance. tcichemicals.com

This compound is an excellent precursor for the synthesis of rigid, C₂-symmetric bidentate phosphine ligands. The compound undergoes a facile double nucleophilic substitution with two equivalents of a phosphide reagent, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). This reaction yields a ligand commonly referred to as "o-xylyl-diphos," where two diphenylphosphino groups are attached to the methyl carbons of the original toluene (B28343) derivative.

The resulting ligand possesses a seven-membered chelate ring when coordinated to a transition metal. The rigid aromatic backbone constrains the geometry of the ligand, enforcing a specific and well-defined bite angle. This structural rigidity is highly desirable in catalysis, particularly in asymmetric synthesis, where precise control over the catalyst's coordination sphere is essential. These ligands can be used in a variety of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydrocyanation. wikipedia.orgcfmot.de

| Reagent | Ligand Type | Key Features | Potential Applications |

| Lithium Diphenylphosphide (LiPPh₂) | Bidentate Phosphine (Diphosphine) | Rigid backbone, defined bite angle, C₂ symmetry | Homogeneous catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). cfmot.de |

| Lithium dialkylphosphides (LiPR₂) | Bidentate Phosphine (Diphosphine) | Increased electron density compared to arylphosphines. tcichemicals.com | Catalysis requiring electron-rich metal centers. |

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space by creating libraries of compounds with varying molecular skeletons, functional groups, and stereochemistry. cam.ac.uknih.gov A key principle in DOS is the generation of skeletal or scaffold diversity, as the three-dimensional shape of a molecule is a primary determinant of its biological activity. cam.ac.uk

This compound is an ideal starting point for a DOS campaign focused on generating scaffold diversity. Its defined and rigid structure can serve as a central core from which new ring systems can be built. The strategy involves reacting this single precursor with a library of diverse dinucleophiles in a parallel fashion. As described in section 4.2, reacting it with different dinucleophiles (e.g., containing S-S, S-N, O-N, N-N bonds) would rapidly generate a collection of related but skeletally distinct fused heterocyclic systems.

This "two-directional" approach, where a bifunctional starting material is used to build complexity, is a powerful tool in DOS for the efficient synthesis of macrocyclic and polycyclic scaffolds. scispace.comrsc.org Each unique dinucleophile used with this compound results in a unique molecular scaffold. Screening these libraries can lead to the discovery of novel biologically active compounds. scispace.comnih.gov This method allows for the systematic exploration of the chemical space around a privileged core structure, increasing the probability of identifying small molecules that can modulate biological pathways. nih.gov

Role in Materials Science and Polymer Research

Precursor for Specialized Polymer Synthesis via Dehalogenative Coupling

No specific studies detailing the dehalogenative coupling polymerization of 2,3-Bis(bromomethyl)toluene to synthesize specialized polymers were found. Research in this area tends to focus on other isomers, such as para- and meta-substituted bis(bromomethyl)benzenes, which lead to polymers with different structural properties. A study on the on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene (B3052160) suggests that ortho-bis(halomethyl) compounds can undergo polymerization, but direct evidence for the toluene (B28343) derivative is absent. nih.gov

Application in the Research and Development of Optoelectronic Materials

There is no available literature that specifically investigates the use of this compound as a precursor for optoelectronic materials. The performance of such materials is highly dependent on the polymer's structure, particularly the conjugation length, which would be influenced by the ortho-substitution pattern of this specific monomer. Without experimental data, any discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on research findings.

Creation of Cross-Linked Polymer Networks and Functionalized Polymers

While bis(bromomethyl) compounds are generally known to be effective cross-linking agents, no specific research was found that details the use of the 2,3-isomer for creating cross-linked polymer networks or for the synthesis of functionalized polymers. The unique steric hindrance and geometry imposed by the ortho-substitution would likely result in different network properties compared to other isomers, but this has not been documented in the available literature.

Due to the absence of specific research findings for this compound in the requested applications, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.

Coordination Chemistry and Catalysis Mediated by 2,3 Bis Bromomethyl Toluene Derived Ligands

Design and Synthesis of Polydentate Ligands (e.g., Pincer Ligands)

The design of polydentate ligands from 2,3-bis(bromomethyl)toluene primarily revolves around creating pincer-type architectures, commonly of the PCP, NCN, or PNP type, where 'P' represents a phosphine (B1218219) donor, 'N' a nitrogen donor, and 'C' the central aryl carbon that binds to the metal. The synthesis typically involves a nucleophilic substitution reaction where the bromine atoms are displaced by suitable nucleophiles.

A common strategy for synthesizing PCP pincer ligands involves the reaction of this compound with secondary phosphines or their corresponding lithium phosphides. For instance, the reaction with lithium (tert-butyl)(phenyl)phosphide, generated in situ from (tert-butyl)(phenyl)phosphine-borane adducts and butyllithium, yields the corresponding terdentate PCP ligand. uu.nl The use of borane-protected phosphines is a standard method to prevent oxidation and other side reactions of the phosphine during synthesis. uu.nl Deprotection is typically achieved using an amine, such as diethylamine (B46881) or pyrrolidine, to afford the free phosphine ligand ready for metallation. uu.nl

Similarly, chiral bis(phospholane) PCP pincer precursors can be synthesized. This is achieved through the reaction of a chiral phospholane-borane with this compound in the presence of a strong base like methyl lithium. acs.org The resulting ligand precursor can then be deprotected for subsequent complexation with a metal center. acs.org The general synthetic route is highly modular, allowing for the introduction of various substituents on the phosphorus atoms to fine-tune the steric and electronic properties of the resulting ligand.

A general scheme for the synthesis of a PCP pincer ligand from a bis(bromomethyl)aryl precursor is shown below:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Phosphide Generation | R₂PH·BH₃ + n-BuLi | Anhydrous solvent (e.g., Et₂O), low temperature | LiPR₂·BH₃ |

| 2. Alkylation | This compound + LiPR₂·BH₃ | Anhydrous solvent (e.g., Toluene) | Borane-protected PCP ligand |

| 3. Deprotection | Borane-protected PCP ligand + Amine (e.g., Et₂NH) | Heating | Free PCP Pincer Ligand |

Formation of Metal Complexes (e.g., Nickel, Palladium)

Once the polydentate ligands are synthesized, they are readily complexed with various transition metals, most notably nickel and palladium. The formation of these metal complexes is typically achieved by reacting the free ligand with a suitable metal precursor.

For palladium complexation, precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. uu.nlnih.gov The reaction with Pd(OAc)₂ in a solvent like methanol (B129727) can lead to the formation of the pincer complex, often followed by the addition of a salt like lithium chloride to yield the corresponding chloride complex. uu.nl The pincer ligand coordinates to the metal in a tridentate, meridional fashion, forming a highly stable square-planar geometry around the palladium(II) center. rsc.org

Nickel(II) pincer complexes can be synthesized using precursors like (1,2-dimethoxyethane)nickel(II) bromide (Ni(DME)Br₂). acs.org The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the coordination of the ligand. acs.org The resulting complexes also adopt a stable square-planar geometry. The rigidity of the pincer framework derived from the this compound backbone ensures the formation of well-defined, monomeric complexes.

| Metal | Metal Precursor | Ligand Type | Typical Solvent | Resulting Complex Geometry |

|---|---|---|---|---|

| Palladium (Pd) | Pd(OAc)₂, Pd₂(dba)₃ | PCP, NCN | Methanol, Toluene (B28343) | Square Planar |

| Nickel (Ni) | Ni(DME)Br₂, NiCl₂(PPh₃)₂ | PCP, PNP | Toluene, THF | Square Planar |

Catalytic Activity in Polymerization Processes (e.g., Ethylene)

Nickel and palladium complexes derived from pincer ligands are highly effective catalysts for ethylene (B1197577) polymerization. The specific structure of the ligand, including the donor atoms and the substituents on the backbone, significantly influences the catalytic activity, the molecular weight of the resulting polyethylene, and its microstructure (e.g., degree of branching).

Nickel(II) complexes, particularly those with α-diimine or related N-donor ligands, have been extensively studied. mdpi.commdpi.com Upon activation with a co-catalyst such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), these complexes exhibit high activities for ethylene polymerization. rsc.orgnih.gov Catalysts derived from bis(arylimino)acenaphthene (BIAN) ligands, for example, show high activity and produce less-branched polymers compared to their di-bromide analogues under similar conditions. The steric bulk of the ligands plays a crucial role; bulkier substituents tend to increase the polymer's molecular weight by hindering chain transfer reactions.

The table below summarizes representative data for ethylene polymerization catalyzed by various nickel complexes, illustrating the impact of ligand structure and reaction conditions on catalytic performance.

| Catalyst Type | Co-catalyst | Activity (g PE / (mol Ni·h)) | Molecular Weight (Mw, kg/mol) | Branching (per 1000 C) |

|---|---|---|---|---|

| Ni(II)-diimine | MAO | up to 4.42 × 10⁶ | Variable | up to 130 |

| Ni(II)-anilinobenzoic acid | dMMAO | 1.14 × 10⁵ | 1.8 | N/A |

| Ni(II)-pyrenylidene | MMAO | 3.56 × 10⁶ | 23.4 | 115 |

Catalytic Applications in Organic Transformations (e.g., Oxidative Amination, C-C Coupling)

Beyond polymerization, palladium pincer complexes derived from precursors like this compound are powerful catalysts for a range of organic transformations, including C-C coupling reactions and oxidative aminations.

C-C Coupling Reactions: Palladium pincer complexes are particularly renowned for their high stability and efficiency in catalyzing Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions form a new carbon-carbon bond between an aryl halide and an arylboronic acid. The pincer catalyst provides a stable, well-defined active site that can operate at very low catalyst loadings, often in the parts-per-million range. The high thermal stability of these complexes allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates like aryl chlorides. researchgate.net For example, NNN-pincer palladium complexes have demonstrated nearly 100% conversion and yield in the coupling of 4-bromotoluene (B49008) with phenylboronic acid. nih.gov

Oxidative Amination: Palladium-catalyzed oxidative amination of alkenes is a powerful method for synthesizing allylic amines and enamines, which are important intermediates in pharmaceuticals and agrochemicals. nih.govmdpi.com The reaction typically involves the activation of an allylic C-H bond by the palladium catalyst, followed by nucleophilic attack by an amine. nih.gov Pincer complexes can facilitate this transformation, often using molecular oxygen as the terminal oxidant, which makes the process more environmentally benign. mdpi.comnih.gov The ligand framework is crucial for catalyst stability and for controlling the regio- and stereoselectivity of the amination product. nih.gov

| Reaction | Substrates | Key Features of Pincer Catalyst | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halides + Arylboronic Acids | High thermal stability, low catalyst loading | Biaryls |

| Heck Coupling | Aryl Halides + Alkenes | Robustness, tolerance to high temperatures | Substituted Alkenes |

| Oxidative Amination | Alkenes + Amines | Facilitates C-H activation, compatible with O₂ as oxidant | Allylic Amines, Enamines |

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanisms of these catalytic cycles is essential for optimizing existing catalysts and designing new ones.

C-C Coupling Mechanism: The mechanism for palladium-pincer-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been a subject of extensive study. While the classical Pd(0)/Pd(II) cycle is often invoked, the high stability of Pd(II) pincer complexes has led to proposals of alternative pathways. One such alternative is a Pd(II)/Pd(IV) redox cycle. nih.govresearchgate.net In this mechanism, the stable Pd(II) pincer complex undergoes oxidative addition with the aryl halide to form a Pd(IV) intermediate. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. researchgate.net Some studies suggest that under certain conditions, the pincer complex may act as a precatalyst, releasing palladium nanoparticles which are the true catalytic species. acs.org However, negative mercury drop tests in many systems indicate that homogeneous catalysis by the intact pincer complex is often the dominant pathway. acs.org

Oxidative Amination Mechanism: The mechanism for palladium-catalyzed oxidative amination of olefins is generally believed to proceed through an initial allylic C-H activation step. nih.gov The Pd(II) catalyst coordinates to the alkene and cleaves a C-H bond to form a π-allyl palladium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The final product is released, and the resulting Pd(0) is reoxidized to Pd(II) by a stoichiometric oxidant (like benzoquinone) or a co-catalytic cycle involving a terminal oxidant like molecular oxygen, thus completing the catalytic cycle. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2,3-Bis(bromomethyl)toluene". Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the substitution pattern and the presence of specific functional groups.

In the ¹H NMR spectrum of "this compound", the protons of the two bromomethyl (-CH₂Br) groups are expected to appear as a characteristic singlet. The chemical shift of these benzylic protons would be significantly downfield due to the deshielding effect of the adjacent bromine atoms. The aromatic protons would exhibit a more complex splitting pattern, consistent with a 1,2,3-trisubstituted benzene (B151609) ring. The methyl group on the toluene (B28343) backbone would also present as a singlet at a chemical shift typical for an aryl methyl group.

The ¹³C NMR spectrum provides complementary information. The carbon signals for the bromomethyl groups would appear in the aliphatic region, while the aromatic carbons would be observed in the downfield region. The number and chemical shifts of the aromatic carbon signals would definitively confirm the 2,3-disubstitution pattern of the bromomethyl groups on the toluene ring.

Illustrative ¹H NMR Data for a Related Compound (o-bis(Bromomethyl)benzene)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| PhCH₂ Br | 4.68 | s |

| Ph CH | 7.26-7.39 | m |

This table illustrates typical chemical shifts for a related compound and is for comparative purposes.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization (e.g., ESI-MS)

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are crucial for determining the molecular weight of "this compound" and its reaction products. wseas.us ESI-MS is a soft ionization technique that allows for the analysis of thermally labile molecules without significant fragmentation, providing a clear molecular ion peak. wseas.us This is particularly useful for confirming the successful synthesis of the target compound and for identifying intermediates and products in subsequent reactions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. This is a powerful tool for confirming the identity of a newly synthesized compound. In the context of reaction monitoring, MS can be used to track the disappearance of starting materials and the appearance of products over time, providing valuable kinetic data.

Expected Mass Spectrometric Data for this compound (C₉H₁₀Br₂)

| Ion | Expected m/z |

|---|---|

| [M]⁺ | 275.91 |

| [M+H]⁺ | 276.92 |

This table presents calculated mass-to-charge ratios for the expected molecular ions of this compound.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. While obtaining suitable single crystals of "this compound" itself may be challenging, this technique is invaluable for characterizing its crystalline derivatives and metal complexes.

Vibrational Spectroscopy (IR, Raman) in Reaction Progress and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. uni-siegen.de These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds within the molecule. uni-siegen.de

The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl and bromomethyl groups. The C-Br stretching vibration would also be observable, typically in the fingerprint region of the spectrum. IR spectroscopy is a powerful tool for monitoring reactions involving "this compound", as the appearance or disappearance of characteristic absorption bands can indicate the formation of new functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. uni-siegen.de It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the toluene ring. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. uni-siegen.de

Expected Vibrational Frequencies for a Related Compound (m-bis(Bromomethyl)benzene)

| Functional Group | IR (KBr, cm⁻¹) |

|---|---|

| C-H (aromatic) | ~3000 |

| C-H (aliphatic) | ~2900 |

| C=C (aromatic) | ~1600, 1486 |

This table illustrates typical vibrational frequencies for a related compound and is for comparative purposes. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for the purification and purity assessment of "this compound". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

HPLC is a versatile technique that can be used to separate "this compound" from starting materials, byproducts, and other impurities. researchgate.net By using a suitable stationary phase and mobile phase, a high degree of separation can be achieved. The purity of the compound can be determined by integrating the peak area in the chromatogram.

GC is another powerful technique for the analysis of volatile compounds. "this compound" can be analyzed by GC to assess its purity and to detect any volatile impurities. The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its impurities.

For the isolation of "this compound" on a preparative scale, column chromatography is often employed. This technique allows for the separation of larger quantities of material, yielding a purified product for further use in research.

Computational and Theoretical Investigations into the Reactivity and Structure of 2,3 Bis Bromomethyl Toluene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,3-bis(bromomethyl)toluene. These calculations provide valuable data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding its chemical behavior.

The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the precise values of these energies and the resulting gap would dictate its susceptibility to nucleophilic or electrophilic attack.

Furthermore, these calculations can determine various reactivity descriptors. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated, highlighting the electron-rich and electron-poor regions of the molecule. This information is vital for predicting the sites most likely to engage in chemical reactions. While specific studies on this compound are not extensively reported in publicly accessible literature, the methodologies are well-established for analogous aromatic compounds.

Table 1: Calculated Electronic Properties of a Representative Substituted Toluene (B28343) This table is a hypothetical representation based on typical values for similar molecules, as direct data for this compound is not available.

| Parameter | Value (arbitrary units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity | 3.85 |

| Chemical Hardness | 2.65 |

| Electrophilicity Index | 2.79 |

Molecular Dynamics Simulations for Reaction Pathway Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational flexibility and the analysis of potential reaction pathways. By simulating the movement of atoms over time, researchers can observe how the molecule interacts with other reagents and solvents, providing insights into the mechanisms of reactions.

These simulations can be particularly useful in studying the substitution reactions at the bromomethyl groups, which are expected to be the most reactive sites. MD simulations can help to identify the most favorable pathways for nucleophilic substitution, including the approach of the nucleophile and the departure of the bromide leaving group. By calculating the potential energy surface along different reaction coordinates, it is possible to estimate the activation energies for various reaction steps.

Reactive force fields can be employed in MD simulations to model bond-breaking and bond-forming events, providing a more detailed picture of the reaction dynamics. This approach can be used to investigate complex reaction networks and identify key intermediates and products. While specific MD studies on this compound are not readily found, the application of these methods to similar benzylic halides has proven to be a valuable tool in mechanistic studies.

Prediction of Spectroscopic Parameters and Conformational Studies

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. These calculated frequencies can then be compared with experimental data to confirm the structure of the compound. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT.

Table 2: Predicted Spectroscopic Data for this compound This table is a hypothetical representation based on typical values for similar molecules, as direct data for this compound is not available.

| Spectroscopic Data | Predicted Value |

| Key IR Frequencies (cm⁻¹) | C-H (aromatic): ~3050C-H (aliphatic): ~2950C=C (aromatic): ~1600, 1450C-Br: ~650 |

| ¹H NMR Chemical Shifts (ppm) | CH₃: ~2.4CH₂Br: ~4.6Aromatic H: ~7.2-7.5 |

| ¹³C NMR Chemical Shifts (ppm) | CH₃: ~20CH₂Br: ~33Aromatic C: ~128-140 |

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions at the atomic level. For reactions involving this compound, DFT can be used to model the structures and energies of reaction intermediates and transition states. This provides a detailed understanding of the reaction mechanism and the factors that control the reaction rate.

For example, in a nucleophilic substitution reaction, DFT calculations can be used to locate the transition state structure, which represents the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy of the reaction. By comparing the activation energies for different possible mechanisms (e.g., SN1 vs. SN2), the most likely reaction pathway can be determined.

DFT can also be used to study the stability of potential reaction intermediates, such as carbocations that might form during a reaction. The calculated energies of these intermediates can provide further insight into the reaction mechanism. The influence of solvent effects on the reaction can also be incorporated into DFT calculations using various solvation models, providing a more realistic picture of the reaction in solution. While specific DFT studies on the reaction intermediates and transition states of this compound are not widely published, the methodology is a standard and reliable approach for such investigations in organic chemistry.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of 2,3-Bis(bromomethyl)toluene often involves the use of N-bromosuccinimide (NBS) and a radical initiator, a method that, while effective, can generate significant waste and utilize hazardous reagents. In line with the principles of green chemistry, current research is focused on developing more sustainable and atom-economical alternatives.

One promising approach is the use of photobromination . This method utilizes light to initiate the radical bromination of 2,3-dimethyltoluene, potentially reducing the need for chemical initiators and allowing for milder reaction conditions. The in-situ generation of bromine from more benign sources, such as the oxidation of bromide salts, is another avenue being explored to enhance the atom economy of the process. Continuous-flow reactors are also being investigated to improve reaction control, minimize waste, and enable safer handling of reagents.

Key areas of research in sustainable synthesis include:

Catalyst development: Designing heterogeneous catalysts that can be easily recovered and reused.

Solvent selection: Utilizing greener solvents or solvent-free conditions to minimize environmental impact.

Energy efficiency: Exploring methods like microwave-assisted synthesis to reduce energy consumption.

| Synthesis Method | Reagents | Advantages | Disadvantages |